N-(1-cyanocyclohexyl)-6-ethoxypyridine-3-carboxamide
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Overview
Description
N-(1-cyanocyclohexyl)-6-ethoxypyridine-3-carboxamide: is a chemical compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group attached to a cyclohexyl ring, an ethoxy group attached to a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)-6-ethoxypyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 1-cyanocyclohexylamine with 6-ethoxypyridine-3-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyanocyclohexyl)-6-ethoxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N-(1-cyanocyclohexyl)-6-ethoxypyridine-3-carboxamide is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of biologically active molecules and novel materials .
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. It is used in the development of new drugs and therapeutic agents.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets. It is explored for its potential use in treating various diseases and medical conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-6-ethoxypyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(1-cyanocyclohexyl)-2-(2,4,5-trichlorophenoxy)acetamide
- 4-chloro-N-(1-cyanocyclohexyl)benzamide
Comparison: N-(1-cyanocyclohexyl)-6-ethoxypyridine-3-carboxamide is unique due to the presence of the ethoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-6-ethoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-2-20-13-7-6-12(10-17-13)14(19)18-15(11-16)8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREUXWCCCVOFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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